2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride, also known as ACFEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is not fully understood, but studies have suggested that it may act through multiple pathways. 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. In addition, 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and antiviral activity. In addition, 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Furthermore, 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel drug delivery systems. In addition, studies on the pharmacokinetics and pharmacodynamics of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in vivo are needed to better understand its efficacy and safety as a therapeutic agent. Furthermore, the potential synergistic effects of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride with other drugs or compounds should be explored to enhance its therapeutic efficacy.
Scientific Research Applications
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antiviral activity. Studies have shown that 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has shown promising antiviral activity against several viruses, including influenza A and B viruses.
properties
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKHTRHHXHZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride | |
CAS RN |
1177282-41-5 | |
Record name | 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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